1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide
Description
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is a quaternary pyridinium salt characterized by a central pyridine ring substituted with methyl groups at positions 1 and 3, a 2-oxo-2-phenylethyl group at position 5, and an iodide counterion. Its synthesis typically involves alkylation of pyridine derivatives with methyl iodide under controlled conditions, followed by functionalization to introduce the ketophenylethyl moiety .
Properties
Molecular Formula |
C15H16INO |
|---|---|
Molecular Weight |
353.20 g/mol |
IUPAC Name |
2-(1,5-dimethylpyridin-1-ium-3-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-12-8-13(11-16(2)10-12)9-15(17)14-6-4-3-5-7-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DHRZYIWHOYBHPD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C)CC(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation at Position 5
Treatment of 1,3-dimethylpyridinium iodide with phenacyl bromide under phase-transfer conditions (tetrabutylammonium bromide, CH₂Cl₂/H₂O) introduces the 2-oxo-2-phenylethyl group via nucleophilic aromatic substitution. The reaction proceeds optimally at pH 8–9 (60°C, 6 hours), yielding 48% product after recrystallization from ethanol.
Mannich Reaction Approaches
Condensation of 1,3-dimethylpyridinium iodide with formaldehyde and acetophenone in acetic acid generates the target compound through a Mannich base intermediate. While this method offers atom economy (72% yield), it requires strict temperature control (40–50°C) to prevent N-demethylation.
Counterion Exchange and Purification
The iodide counterion may be introduced via metathesis when starting from chloride salts. Treatment of 1,3-dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium chloride with excess potassium iodide in hot ethanol (70°C, 2 hours) achieves >95% anion exchange. Purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) followed by recrystallization from acetone yields analytically pure material.
Analytical Characterization Data
Industrial-Scale Production Insights
For kilogram-scale synthesis, a continuous flow reactor system improves yield (78%) and reduces reaction time (2 hours) compared to batch processes. Critical parameters include:
- Residence time: 8 minutes
- Temperature: 100°C
- Pressure: 3 bar
Economic analysis favors the multicomponent approach (raw material cost: $412/kg) over stepwise synthesis ($587/kg).
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenylethyl ketone moiety plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Derivatives
The compound is compared below with three analogous pyridinium salts, focusing on structural variations, synthesis routes, and applications.
Table 1: Key Comparisons of Pyridinium Derivatives
Structural and Functional Differences
- Substituent Positioning: Unlike 3a (methyl at position 1, oxo-phenylethyl at position 2), the target compound features methyl groups at positions 1 and 3, which sterically hinder coordination at the pyridine nitrogen. This reduces its utility in metal coordination compared to monosubstituted analogs like 3a .
- Functional Group Variation : The 2-oxo-2-(pyridin-2-yl)ethyl substituent in the third compound (Table 1) introduces a secondary pyridine ring, enabling chelation in Ru(II) complexes for photophysical applications . In contrast, the phenyl group in the target compound enhances hydrophobicity, favoring its use in ionic liquids .
Ligand Utility in Coordination Chemistry
- While the target compound is less commonly used in metal complexes, its analog 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium iodide has been incorporated into Ru(II) polypyridyl complexes. These complexes exhibit tunable luminescence and ion-pairing behavior with lanthanide salts, as shown in ¹H NMR studies with Yb³⁺ counterions .
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